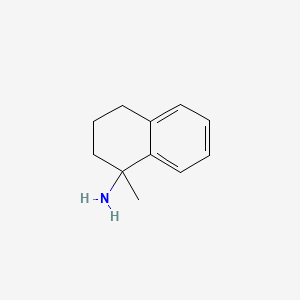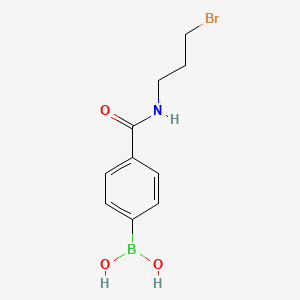
N-(3-Bromopropyl) 4-Boronobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Bromopropyl) 4-Boronobenzamide: is an organic compound with the molecular formula C10H13BBrNO3 and a molecular weight of 285.93 g/mol . It is a specialty product used primarily in proteomics research . The compound features a central benzene ring with a carbonyl group (C=O) attached at the 4th position, forming a benzamide group. Additionally, it has a boronic acid moiety and a bromopropyl chain, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromopropyl) 4-Boronobenzamide typically involves the reaction of 4-boronobenzoic acid with 3-bromopropylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
化学反应分析
Types of Reactions:
Substitution Reactions:
Suzuki-Miyaura Coupling: The boronic acid group can participate in Suzuki-Miyaura coupling reactions, a common method for forming carbon-carbon bonds.
Hydrolysis: The amide bond can undergo hydrolysis under specific conditions, breaking the molecule into its constituent parts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or toluene.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used.
Suzuki-Miyaura Coupling: The major products are biaryl compounds formed by the coupling of the boronic acid group with an aryl halide.
Hydrolysis: The major products are 4-boronobenzoic acid and 3-bromopropylamine.
科学研究应用
Biology: In proteomics research, the compound is used to study protein structures and functions. Its boronic acid group can form reversible covalent bonds with diols, making it useful for the selective capture and analysis of glycoproteins.
作用机制
The mechanism of action of N-(3-Bromopropyl) 4-Boronobenzamide involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, while the bromopropyl chain can undergo substitution reactions to introduce new functional groups. These interactions enable the compound to modify proteins and other biomolecules, making it useful in various biochemical applications.
相似化合物的比较
N-(3-Bromopropyl) 3-Boronobenzamide (CAS# 850567-42-9): Similar structure but with the boronic acid group at the 3rd position.
3-(1H-Tetrazol-5-yl-carbamoyl)benzeneboronic acid (CAS# 850567-38-3): Contains a tetrazole ring instead of a bromopropyl chain.
3-(Dipropylcarbamoyl)phenylboronic acid (CAS# 850567-39-4): Features a dipropylcarbamoyl group instead of a bromopropyl chain.
Uniqueness: N-(3-Bromopropyl) 4-Boronobenzamide is unique due to its combination of a boronic acid group and a bromopropyl chain, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry, proteomics research, and medicinal applications.
属性
IUPAC Name |
[4-(3-bromopropylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBrNO3/c12-6-1-7-13-10(14)8-2-4-9(5-3-8)11(15)16/h2-5,15-16H,1,6-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIXTFJREFABTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCBr)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657045 |
Source


|
| Record name | {4-[(3-Bromopropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-41-8 |
Source


|
| Record name | {4-[(3-Bromopropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
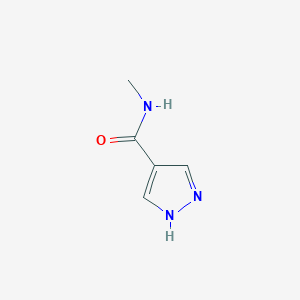

![1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B1371145.png)
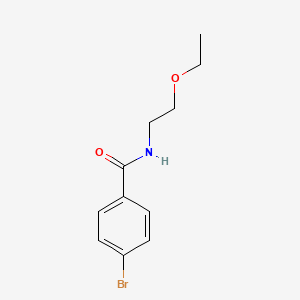
amine](/img/structure/B1371149.png)
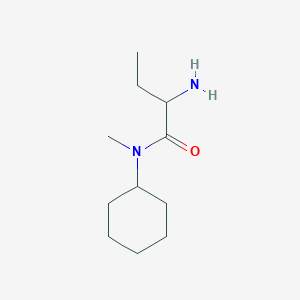
![2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B1371151.png)

![{[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1371153.png)
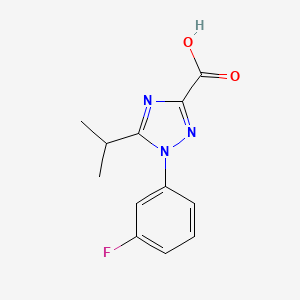
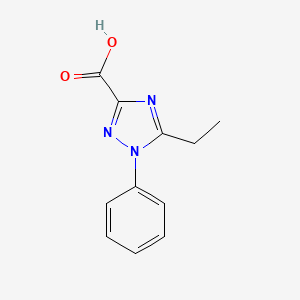

![3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B1371160.png)
